

Maltotriose: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>maltotriose</i>
Cat. No.:	B156076

[Get Quote](#)

Introduction

Maltotriose is a trisaccharide composed of three glucose units linked by α -1,4 glycosidic bonds.^{[1][2]} As the shortest-chain oligosaccharide classified as a maltodextrin, it serves as a fundamental tool in various scientific disciplines, including biochemistry, food science, and pharmaceutical development.^[1] This guide provides an in-depth analysis of the molecular characteristics of **maltotriose**, its physicochemical properties, and its applications, offering a critical resource for researchers and professionals in the field.

Molecular Formula and Weight

The chemical formula for **maltotriose** is $C_{18}H_{32}O_{16}$.^{[3][4][5]} This formula is derived from the condensation of three glucose molecules ($C_6H_{12}O_6$), with the elimination of two water molecules during the formation of the glycosidic linkages.

The molecular weight of **maltotriose** has been determined to be approximately 504.4 g/mol.^[3] ^{[4][5]} This value is a critical parameter for a multitude of experimental procedures, including solution preparation, stoichiometric calculations, and analytical characterizations. The monoisotopic mass is 504.16903493 Da.^[3]

Key Identifiers:

Identifier	Value	Source
CAS Number	1109-28-0	[3] [5]
PubChem CID	92146	[3]
Synonyms	Amylotriose, α -1,4-Glucotriose	[4] [5]

Chemical Structure and Conformation

Maltotriose consists of three D-glucose units. The IUPAC name for the alpha-anomer is α -D-glucopyranosyl-(1 \rightarrow 4)- α -D-glucopyranosyl-(1 \rightarrow 4)- α -D-glucopyranose.[\[2\]](#)[\[6\]](#) The α -1,4 glycosidic bonds dictate the overall three-dimensional structure and are responsible for its recognition by specific enzymes, such as α -amylase, which hydrolyzes these linkages in starch.[\[1\]](#)

Caption: Chemical structure of **maltotriose**, highlighting the α (1 \rightarrow 4) glycosidic linkages between the three glucose units.

Physicochemical Properties

The physicochemical properties of **maltotriose** are crucial for its application in various experimental settings.

Property	Value/Description	Significance in Research
Sweetness	Approximately 0.32 times that of sucrose. [7]	Useful in formulations where low sweetness is desired while maintaining bulk and texture.
Viscosity	Lower than other oligosaccharides at the same concentration but higher than glucose. [7]	Impacts the rheological properties of solutions, relevant in food technology and drug formulation.
Heat and Acid Resistance	More stable than sucrose and glucose under acidic and high-temperature conditions. [7]	Allows for its use in processes requiring heat treatment, such as pasteurization, without significant degradation.
Hygroscopicity	Possesses good water vapor absorption and retention capabilities. [7]	Acts as a humectant, preventing desiccation in formulations and extending the shelf life of products.
Solubility	Soluble in water. [8]	Essential for its use in aqueous-based assays and formulations.

Experimental Protocols

Preparation of a Standard Maltotriose Solution (10 mM)

Objective: To prepare a stock solution of **maltotriose** for use in various biochemical and cellular assays.

Materials:

- **Maltotriose** (MW: 504.44 g/mol)[\[5\]](#)
- Deionized water
- Analytical balance

- Volumetric flask (100 mL)
- Magnetic stirrer and stir bar

Procedure:

- Calculate the required mass:
 - Mass (g) = Molarity (mol/L) x Molecular Weight (g/mol) x Volume (L)
 - Mass = 0.010 mol/L x 504.44 g/mol x 0.100 L = 0.5044 g
- Accurately weigh 0.5044 g of **maltotriose** using an analytical balance.
- Transfer the weighed **maltotriose** to a 100 mL volumetric flask.
- Add approximately 70 mL of deionized water to the flask.
- Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the **maltotriose** is completely dissolved.
- Once dissolved, remove the stir bar and carefully add deionized water to the 100 mL mark.
- Cap the flask and invert it several times to ensure thorough mixing.
- Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Applications in Research and Development

Maltotriose serves as a valuable tool in several research areas:

- Enzyme Characterization: It is a substrate for α -amylase and other carbohydrate-active enzymes, allowing for the study of enzyme kinetics and inhibition.[\[1\]](#)
- Microbiology: In *Escherichia coli*, **maltotriose** acts as an inducer of the maltose regulon, making it useful for studying gene regulation and carbohydrate metabolism.[\[5\]](#)

- Drug Formulation: Its properties of low sweetness, high stability, and moisture retention make it a suitable excipient in pharmaceutical formulations.[7]
- Food Science: Used as a functional food ingredient to improve texture, prevent starch retrogradation, and extend shelf life.[7]

Conclusion

Maltotriose, with its well-defined chemical structure and versatile physicochemical properties, is an indispensable molecule for researchers and drug development professionals. A thorough understanding of its molecular weight, formula, and functional characteristics is paramount for its effective application in experimental design and product formulation.

References

- PubChem. **Maltotriose**.
- Wikipedia. **Maltotriose**. [Link]
- Wikipedia. **Maltotriose** (French). [Link]
- Golm Metabolome D
- Human Metabolome Database. Showing metabocard for **Maltotriose** (HMDB0001262). [Link]
- PubChem. **alpha-Maltotriose**.
- FooDB. Showing Compound **Maltotriose** (FDB001196). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. Maltotriose - Wikipedia [en.wikipedia.org]
2. Maltotriose — Wikipédia [fr.wikipedia.org]
3. Maltotriose | C18H32O16 | CID 92146 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. alfa-chemistry.com [alfa-chemistry.com]
5. scbt.com [scbt.com]

- 6. alpha-Maltotriose | C18H32O16 | CID 192826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. 1109-28-0 CAS MSDS (MALTOTRIOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [Maltotriose: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156076#maltotriose-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com